molecular formula C14H12BrNO2 B2689357 6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid CAS No. 1376013-52-3

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid

Cat. No. B2689357
CAS RN: 1376013-52-3
M. Wt: 306.159
InChI Key: IWHYAUQGNPZERJ-UHFFFAOYSA-N
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Description

“6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 1376013-52-3 . It has a molecular weight of 306.16 and is typically in powder form .


Synthesis Analysis

The synthesis of quinoline compounds, such as “6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid”, has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid” is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI Code for this compound is 1S/C14H12BrNO2/c1-7-12(14(17)18)10-6-9(15)4-5-11(10)16-13(7)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18) .


Physical And Chemical Properties Analysis

“6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid” is a powder at room temperature . It has a molecular weight of 306.16 .

Scientific Research Applications

Photochemistry and Photolabile Protecting Groups

The study by Fedoryak and Dore (2002) introduced a photolabile protecting group based on brominated hydroxyquinoline for carboxylic acids, showing greater single-photon quantum efficiency than other esters. This compound demonstrates significant sensitivity to multiphoton-induced photolysis, making it useful in vivo for caging biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Synthesis and Cytotoxic Activity

Bongui et al. (2005) explored the synthesis and cytotoxic activity of acronycine analogues, revealing that derivatives of benzo[c]pyrano[3,2-h]acridin-7-one exhibited cytotoxic activities against murine leukemia cells, indicating the potential for developing anticancer agents (Bongui et al., 2005).

Fluorescent Brightening Agents

Rangnekar and Shenoy (1987) conducted a study on the synthesis of 2-aryl-6-substituted quinolines, exploring their potential use as fluorescent brightening agents. This research highlights the versatility of quinoline derivatives in material science applications (Rangnekar & Shenoy, 1987).

Biological Evaluation for Enzyme Inhibition

Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, finding them to be effective inhibitors of carbonic anhydrase I and II isoforms and acetylcholinesterase enzymes. These findings suggest the potential for these compounds in treating neurological diseases (Boztaş et al., 2019).

Antibacterial Agents

Miyamoto et al. (1990) prepared a series of substituted 4-oxoquinoline-3-carboxylic acids, finding that certain derivatives showed potent antibacterial activity against a range of bacteria, highlighting their potential as antibacterial agents (Miyamoto et al., 1990).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2/c1-7-12(14(17)18)10-6-9(15)4-5-11(10)16-13(7)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHYAUQGNPZERJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC(=C2)Br)N=C1C3CC3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-cyclopropyl-3-methylquinoline-4-carboxylic acid

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